molecular formula C10H14O2 B1329611 cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione CAS No. 21170-10-5

cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione

Cat. No. B1329611
CAS RN: 21170-10-5
M. Wt: 166.22 g/mol
InChI Key: KGZWVKASYOPUET-UHFFFAOYSA-N
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Description

“Cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione” is an organic compound with the empirical formula C10H14O2 . It has a molecular weight of 166.22 g/mol . The compound is solid in form .


Synthesis Analysis

The olefination of this compound with (carbethoxyethylidene)triphenylphospharane under controlled microwave heating has been investigated .


Molecular Structure Analysis

The IUPAC name for this compound is 3a,6a-dimethyl-1,3,4,6-tetrahydropentalene-2,5-dione . The InChI string is InChI=1S/C10H14O2/c1-9-3-7(11)5-10(9,2)6-8(12)4-9/h3-6H2,1-2H3 . The canonical SMILES string is CC12CC(=O)CC1(CC(=O)C2)C .


Chemical Reactions Analysis

This compound reacts with carbon disulfide, a strong base, and an alkylating agent in dipolar aprotic solvents to yield racemic mixtures of 2-dialkylthio-methylene compounds .


Physical And Chemical Properties Analysis

The compound is solid in form and has a melting point of 228-230 °C (lit.) . The XLogP3-AA value is 0.4 .

Scientific Research Applications

Chemical Reactions and Synthesis

Cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is involved in various chemical reactions and synthesis processes. Dölling et al. (1996) explored its reaction with carbon disulfide and alkylating agents in dipolar aprotic solvents, leading to the formation of 2-dialkylthio-methylene compounds (Dölling, Siebel, Biedermann, & Hartung, 1996). Bertz et al. (2003) described its condensation with Dimethyl 1,3-Acetonedicarboxylate, highlighting its role in the formation of various intermediates and products in organic synthesis (Bertz, Cook, Gawish, & Weiss, 2003).

Structural Studies and Molecular Analysis

The compound has been subject to structural studies and molecular analysis. Ayats et al. (2003) provided insights into its alternative syntheses and molecular structure using X-ray analysis (Ayats, Camps, Duque, Font‐Bardia, Muñoz, Solans, & Vázquez, 2003). Gleiter et al. (1986) investigated its synthesis and molecular properties, including interactions between orbitals and theσ frame, using techniques like He(I) photoelectron spectroscopy and X-ray analysis (Gleiter, Jähne, Müller, Nixdorf, & Irngartinger, 1986).

Biotechnology and Microbial Applications

In biotechnological research, Sundby et al. (1998) studied the hydroxylation of cis-bicyclo[3.3.0]octane-3,7-dione using filamentous fungi, demonstrating its potential in microbial applications and the importance of protecting keto groups during these processes (Sundby, Azerad, & Anthonsen, 1998).

Asymmetric Synthesis and Organic Chemistry

The compound has been utilized in asymmetric synthesis and organic chemistry. Leonard et al. (1990) investigated its use in enantioselective opening of spiro epoxides using chiral lithium amide bases, highlighting its role in the synthesis of useful alcohols with high enantiomeric excess (Leonard, Hewitt, Ouali, Simpson, & Newton, 1990).

Safety and Hazards

The compound is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3a,6a-dimethyl-1,3,4,6-tetrahydropentalene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9-3-7(11)5-10(9,2)6-8(12)4-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZWVKASYOPUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)CC1(CC(=O)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175411
Record name cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21170-10-5
Record name cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione
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Record name 21170-10-5
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Record name cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Reactant of Route 2
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Reactant of Route 3
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Reactant of Route 4
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Reactant of Route 5
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Reactant of Route 6
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione

Q & A

Q1: What is the significance of the Weiss-Cook reaction in the context of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione?

A1: The Weiss-Cook reaction is a key synthetic pathway for producing this compound. [] This reaction involves the condensation of dimethyl 1,3-acetonedicarboxylate with a 1,2-dicarbonyl compound, in this case, 2,3-butanedione. [] This leads to the formation of a bicyclic ring system, characteristic of this compound. [, ] The reaction proceeds through a series of steps including cyclization, decarboxylation, and hydrolysis. []

Q2: Why is the development of a robust synthesis for this compound relevant for undergraduate chemistry education?

A2: The synthesis of this compound using a modified Weiss-Cook reaction provides a valuable hands-on learning experience for undergraduate students. [] This multi-step synthesis exposes students to key organic chemistry concepts such as condensation reactions, cyclization, and purification techniques. [] Furthermore, the experiment highlights the importance of reaction optimization and characterization methods in organic synthesis. []

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